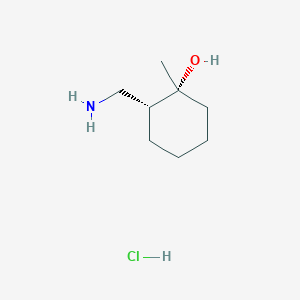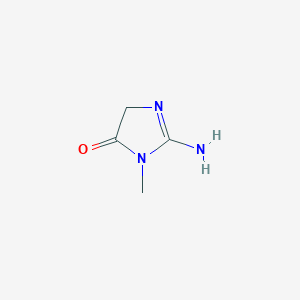
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an aminomethyl group, a pyrrolidinone ring, and an O-methyl oxime moiety, along with two trifluoroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) typically involves multiple steps:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Formation of O-Methyl Oxime: The oxime moiety can be formed by reacting the ketone with hydroxylamine, followed by methylation.
Addition of Trifluoroacetate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can occur at the oxime moiety or other functional groups.
Substitution: Substitution reactions may involve the trifluoroacetate groups or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)pyrrolidin-3-one: Lacks the oxime and trifluoroacetate groups.
O-Methyl Oxime Derivatives: Compounds with similar oxime moieties but different core structures.
Trifluoroacetate Esters: Compounds with trifluoroacetate groups attached to different functional groups.
Uniqueness
The uniqueness of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H15F6N3O5 |
|---|---|
Molekulargewicht |
371.23 g/mol |
IUPAC-Name |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13N3O.2C2HF3O2/c1-10-9-6-4-8-3-5(6)2-7;2*3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;2*(H,6,7)/b9-6+;; |
InChI-Schlüssel |
NCQJVUJTSUTFLG-SWSRPJROSA-N |
Isomerische SMILES |
CO/N=C/1\CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CON=C1CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)




